molecular formula C10H9F3 B1313986 3-[(2-Trifluoromethyl)phenyl]-1-propene CAS No. 62826-30-6

3-[(2-Trifluoromethyl)phenyl]-1-propene

Cat. No.: B1313986
CAS No.: 62826-30-6
M. Wt: 186.17 g/mol
InChI Key: ZRIGNZQCLVRNQH-UHFFFAOYSA-N
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Description

3-[(2-Trifluoromethyl)phenyl]-1-propene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propene chain. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group, which enhances its stability and reactivity. The trifluoromethyl group is known for its strong electron-withdrawing effects, making compounds containing this group valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Trifluoromethyl)phenyl]-1-propene typically involves the use of Suzuki–Miyaura coupling reactions. This method employs boron reagents and palladium catalysts to form carbon-carbon bonds between the trifluoromethylated phenyl group and the propene chain . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst under an inert atmosphere.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Trifluoromethyl)phenyl]-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond in the propene chain to form saturated derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[(2-Trifluoromethyl)phenyl]-1-propene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Trifluoromethyl)phenyl]-1-propene involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity and binding affinity, making it a potent inhibitor or activator of specific enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 3-[(2-Trifluoromethyl)phenyl]-1-propene is unique due to its specific structural arrangement, which combines the trifluoromethyl group with a propene chain. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The presence of the trifluoromethyl group enhances the compound’s stability, reactivity, and binding affinity, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-prop-2-enyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3/c1-2-5-8-6-3-4-7-9(8)10(11,12)13/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIGNZQCLVRNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496817
Record name 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62826-30-6
Record name 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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